2-Formylcinnamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

pH-independent Staining of Lysosomes : A novel coumarin analogue synthesized from 2-formylcinnamic acid is used for pH-independent staining of lysosomes in live cells. This application is significant in biological and medical research for cell imaging and diagnostics (Zhu, Wang, Su, & Liu, 2018).

Photodimerization Studies : The photoreactivity of p-formylcinnamic acid in the crystalline state has been studied using Raman phonon spectroscopy and electronic absorption and emission spectroscopy. This research is crucial for understanding photochemical reactions in organic solids (Ghosh & Misra, 1985).

Water Participation in Photoreactions : p-Formylcinnamic acid crystal photodimerizes with incorporation of water, leading to monohydrated dimer crystals. This discovery is important for understanding the role of water in crystalline state photoreactions (Nakanishi et al., 1974).

Structural Characterization and Disorder : The β-polymorph of (E)-4-formylcinnamic acid was structurally characterized, providing insights into the solid-state photochemical properties of this compound and resolving a long-standing controversy concerning its structural properties (Meejoo et al., 2003).

Temperature and Dispersant Effects on Photoirradiation : The effects of temperature and dispersant on the photoirradiation of p-formylcinnamic acid crystal were investigated, revealing how these factors influence the dimerization process (Hasegawa, Katsuki, & Iida, 1981).

Photomechanical Behavior : The photomechanical behavior of 3,4-dimethoxycinnamic acid was studied, providing a basis for understanding solid-state topochemical reactions and molecular movement during such reactions (Mishra, Mukherjee, Ramamurty, & Desiraju, 2015).

Therapeutic and Nutraceutical Applications : The therapeutic and nutraceutical applications of p-methoxycinnamic acid, a derivative of 2-formylcinnamic acid, have been extensively studied, highlighting its potential in the prevention and treatment of chronic diseases (Płowuszyńska & Gliszczyńska, 2021).

Catalysis and Reaction Pathways : The dimerization of 2-formylcinnamates was shown to undergo benzoin condensation, leading to the formation of isochromeno[4,3-c]isochromene products. This research provides insight into catalysis and reaction pathways (Dang, Wang, & Cheng, 2014).

Enzyme Inhibition Studies : The synthesis and evaluation of enantiomerically pure 2-benzyl-3-formylpropanoic acids, which are inhibitors of carboxypeptidase A, were conducted. This study contributes to the understanding of stereochemistry in enzyme inhibition (Kim & Chung, 1999).

Metabolite Characterization : The metabolism of hydroxycinnamates, including derivatives of 2-formylcinnamic acid, was characterized in the Caco-2 cell model. This research is important for understanding the bioavailability of these compounds in human nutrition (Kern et al., 2003).

Safety and Hazards

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

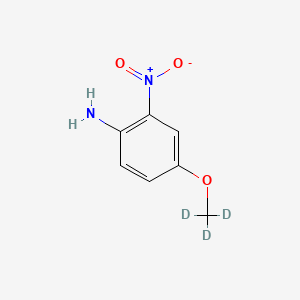

(E)-3-(2-formylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUMNQBNEUJSSL-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[1,3-dioxolane-4,2-[7]oxabicyclo[4.1.0]heptane] (9CI)](/img/no-structure.png)

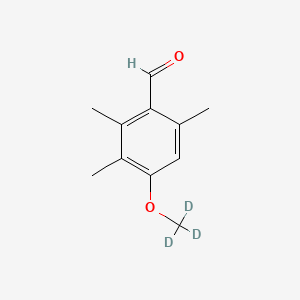

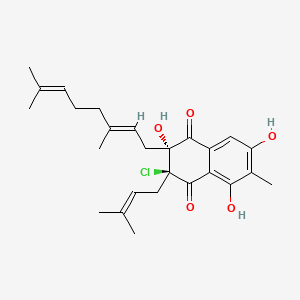

![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)

![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)

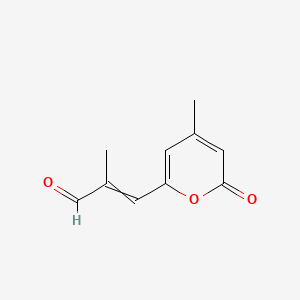

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B562782.png)